molecular formula C11H15NO B2510704 [1-(aminomethyl)-2,3-dihydro-1H-inden-1-yl]methanol CAS No. 1521808-83-2

[1-(aminomethyl)-2,3-dihydro-1H-inden-1-yl]methanol

Cat. No. B2510704
CAS RN: 1521808-83-2
M. Wt: 177.247
InChI Key: GOVJPCVWNHIPTH-UHFFFAOYSA-N
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Description

[1-(aminomethyl)-2,3-dihydro-1H-inden-1-yl]methanol, also known as ADM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. ADM is a derivative of tetrahydroisoquinoline, a class of compounds that have been reported to exhibit various biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.

Scientific Research Applications

Synthesis of (1‐(Aminomethyl)‐2,3‐dihydro‐1H‐inden‐3‐yl)methanol

This compound was synthesized as a part of the synthesis process of Varenicline®, a smoking cessation drug. The synthesis aimed to identify and confirm the structure of a main band impurity found during the production of Varenicline®. It was discovered that (1‐(aminomethyl)‐2,3‐dihydro‐1H‐inden‐3‐yl)methanol is the open-ring product of a specific reduction process. The synthesis involved the use of various reducing agents, with LiAlH4 providing optimal results. High-performance liquid chromatography (HPLC) confirmed the structure of this compound as the main band impurity in the synthesis process (Busch et al., 2008).

Catalysis and Methanol Utilization

RuCl3‐catalyzed N‐Methylation of Amines using Methanol

Methanol, a simple alcohol, has been utilized as both a hydrogen source and a C1 synthon in organic synthesis. A reported method involves the use of methanol for selective N-methylation of amines, employing RuCl3.xH2O as a catalyst. This method is notable for its clean and cost-competitive approach, allowing for the transformation of various amines into N-methylated products. Additionally, it has been applied to synthesize marketed pharmaceutical agents, showcasing its synthetic value (Sarki et al., 2021).

Electrochemical Utilization of Methanol as a C1 Source

Methanol has been activated and utilized as a C1 source in the synthesis of 2,3-dihydroquinazolin-4(1H)-one, an electrocatalytic protocol. This process, which operates under room temperature and air atmosphere, does not require homogeneous metal catalysts, external oxidants, or bases. The use of methanol-d4 in this context allows for the incorporation of a deuterated methylene motif into the N-heterocycles, presenting an efficient approach to deuterated N-heterocycles (Liu, Xu, & Wei, 2021).

Regioselective Reactions and Derivative Synthesis

Regioselective Mannich Reaction of Phenolic Compounds

A regioselective aminomethylation of 2,4-dihydroxybenzoyl compounds was accomplished through a Mannich reaction, leading to the synthesis of new chitosan derivatives with improved solubility in organic solvents. This indicates the application of (1‐(aminomethyl)‐2,3‐dihydro‐1H‐inden‐3‐yl)methanol in modifying natural polymers and improving their properties (Omura et al., 2001).

Synthesis of 1,2,3-Trisubstituted 1H-indenes

A multicomponent synthesis involving this compound has been described for the synthesis of biologically important indenes. This synthesis route involves palladium(0) catalysis and allows the preparation of unsymmetrically substituted 1H-indenes, showcasing the compound's role in complex organic syntheses (Tsukamoto, Ueno, & Kondo, 2007).

properties

IUPAC Name

[1-(aminomethyl)-2,3-dihydroinden-1-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c12-7-11(8-13)6-5-9-3-1-2-4-10(9)11/h1-4,13H,5-8,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOVJPCVWNHIPTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C21)(CN)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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